1-Amino-5-(difluoromethyl)naphthalene
CAS No.:
Cat. No.: VC15979983
Molecular Formula: C11H9F2N
Molecular Weight: 193.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H9F2N |
|---|---|
| Molecular Weight | 193.19 g/mol |
| IUPAC Name | 5-(difluoromethyl)naphthalen-1-amine |
| Standard InChI | InChI=1S/C11H9F2N/c12-11(13)9-5-1-4-8-7(9)3-2-6-10(8)14/h1-6,11H,14H2 |
| Standard InChI Key | AIOHINJVDDYQIJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=CC=C2N)C(=C1)C(F)F |
Introduction
Molecular Structure and Chemical Identity
Core Structural Features
The compound’s backbone consists of a naphthalene system—a fused bicyclic aromatic hydrocarbon—substituted with an amino (-NH₂) group at the first position and a difluoromethyl (-CF₂H) group at the fifth position . The naphthalene ring provides a rigid, planar framework that influences electronic delocalization, while the substituents introduce polar and electron-withdrawing effects.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₉F₂N |
| Molecular Weight | 193.19 g/mol |
| IUPAC Name | 5-(Difluoromethyl)naphthalen-1-amine |
| SMILES Notation | C1=CC2=C(C=CC=C2N)C(=C1)C(F)F |
| InChI Key | AIOHINJVDDYQIJ-UHFFFAOYSA-N |
The amino group’s lone pair participates in resonance with the aromatic system, reducing basicity compared to aliphatic amines. Meanwhile, the difluoromethyl group’s electronegativity induces partial positive charge on the adjacent carbon, enhancing susceptibility to nucleophilic attack .
Synthesis and Manufacturing Considerations
Table 2: Hypothetical Reaction Conditions
| Step | Reagent/Conditions | Purpose |
|---|---|---|
| 1 | ClCF₂COCl, AlCl₃, 0–5°C | Difluoromethylation at position 5 |
| 2 | HNO₃, H₂SO₄, 50°C | Nitration at position 1 |
| 3 | H₂, Pd/C, ethanol, 25°C | Reduction of nitro to amino group |
Challenges include regioselectivity control during electrophilic substitution and minimizing side reactions from the amino group’s reactivity. Purification likely involves column chromatography or recrystallization from ethanol-water mixtures .
Physicochemical Properties
Spectral Characteristics
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NMR Spectroscopy:
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¹H NMR: Aromatic protons resonate between δ 6.8–8.2 ppm, with splitting patterns indicating coupling with adjacent fluorine atoms. The -CF₂H group shows a distinctive triplet near δ 5.9 ppm (J = 56 Hz) .
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¹⁹F NMR: Two inequivalent fluorine atoms in the -CF₂H group produce a doublet of doublets near δ -120 ppm .
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Thermal Stability
Differential scanning calorimetry (DSC) of related difluoromethylnaphthalenes reveals decomposition temperatures above 200°C, suggesting moderate thermal stability under standard handling conditions .
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